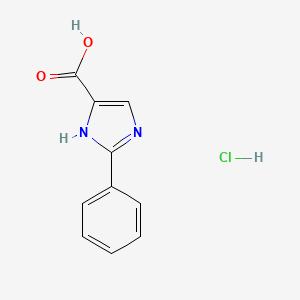

2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

描述

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of a bromo ketone with formamidine acetate in liquid ammonia . Another approach involves the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .

化学反应分析

Types of Reactions: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, alcohols, and various functionalized derivatives .

科学研究应用

Chemistry

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions facilitate the production of substituted imidazoles and other functionalized derivatives, which are valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been shown to interact with biological targets, influencing enzyme activity and receptor functions. Such interactions may contribute to therapeutic effects against bacterial infections and certain cancers .

Medicine

In medicinal chemistry, ongoing research explores its utility as a pharmaceutical intermediate. Its unique structure allows it to be investigated for various therapeutic applications, particularly in drug development targeting specific diseases.

Industry

The compound is utilized in producing dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for industrial applications where specific material properties are required .

Coordination Polymers

This compound is also used as a building block for constructing coordination polymers with specific structures and properties. These materials have potential applications in catalysis and materials science due to their tunable characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In another research project, the compound was evaluated for its anticancer activity against human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the modulation of specific signaling pathways, highlighting its potential role in cancer therapy.

作用机制

The mechanism of action of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

2-Phenylimidazole: Similar in structure but lacks the carboxylic acid group.

4-Phenylimidazole: Similar but with the phenyl group at the 4-position instead of the 2-position.

Imidazole-4-carboxylic acid: Lacks the phenyl group at the 2-position.

Uniqueness: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .

生物活性

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 188.18 g/mol. The compound is soluble in water, which enhances its versatility for laboratory applications.

Imidazole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation: It can modulate receptor functions affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- In vitro Studies: The compound showed inhibition rates exceeding 50% against several strains of bacteria, indicating strong antibacterial activity .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 72 |

| Escherichia coli | 65 |

| Candida albicans | 58 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It was found to inhibit cancer cell proliferation in several assays:

- Cell Line Studies: In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) showed that the compound reduced cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Anti-inflammatory Effects

Additionally, it has been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition: The IC50 values against COX-1 and COX-2 were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 30 |

| COX-2 | 25 |

Case Studies and Research Findings

- Study on HIV Integration: A study highlighted that derivatives of imidazole compounds, including this hydrochloride form, showed significant inhibition of HIV integrase activity, suggesting potential use in antiviral therapy .

- Synthesis and Biological Evaluation: Various synthetic routes have been explored to create derivatives of this compound that enhance its biological activity. For example, modifications at the phenyl group have resulted in increased potency against specific bacterial strains .

- Structure–Activity Relationship (SAR): Research into SAR has revealed that substituents on the imidazole ring can significantly impact biological activity, guiding future drug design efforts .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves palladium- or nickel-catalyzed hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide, followed by cyclization under alkaline conditions. For example, using Raney nickel instead of palladium on carbon avoids dehalogenation side reactions, improving yields to ~92% (Table 1, Entry 5, ). Temperature control (45°C) and solvent selection (ethanol over water) are critical for efficient recyclization . Tri-substituted imidazole derivatives can be synthesized via similar strategies, with substituent-dependent optimization of bases (e.g., NaOH vs. Na₂CO₃) and reaction times .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M KH₂PO₄:methanol (70:30) at 1 mL/min provides linearity (r = 0.9999) in the 1.09–10.90 µg/mL range. UV detection at 207 nm ensures specificity, with recovery rates of 99.67–100.1% and RSDs <1.3% ( ). For structural confirmation, combine with NMR and high-resolution mass spectrometry.

Q. How can solubility and stability be assessed for this compound under physiological conditions?

- Methodological Answer : Perform pH-dependent solubility studies in buffers (e.g., PBS, pH 7.4) using shake-flask methods. Monitor degradation via accelerated stability testing (40°C/75% RH) over 1–3 months, analyzing by HPLC. Hydrolysis products (e.g., imidazole derivatives) should be identified using LC-MS ().

Advanced Research Questions

Q. What mechanistic insights explain the formation of hydrodechlorination byproducts during catalytic hydrogenation of precursors?

- Methodological Answer : Dehalogenation occurs due to catalyst selection; palladium on carbon promotes undesired C-Cl bond cleavage, while Raney nickel preserves the aryl chloride moiety. LC-MS tracking of intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) confirms pathway specificity. Computational studies (DFT) can model transition states to optimize catalyst-substrate interactions .

Q. How can X-ray crystallography resolve discrepancies in reported crystal structures of imidazole derivatives?

- Methodological Answer : Use SHELXL for refinement against high-resolution data (<1.0 Å). For twinned crystals, apply HKLF5 in SHELXL to model twin domains. Validate hydrogen bonding (e.g., N-H⋯O interactions) via Fourier difference maps. Comparative analysis with similar compounds (e.g., 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives) highlights structural deviations .

Q. What strategies validate the pharmacological activity of this compound as a xanthine oxidase inhibitor?

- Methodological Answer : Conduct in vitro enzyme assays using recombinant xanthine oxidase, monitoring uric acid production spectrophotometrically (290 nm). IC₅₀ values should be compared to positive controls (e.g., allopurinol). Molecular docking (AutoDock Vina) into the enzyme’s active site (PDB: 1N5X) identifies key interactions (e.g., π-π stacking with Phe1009). In vivo efficacy is tested in hyperuricemic rodent models .

Q. How do substituent effects on the imidazole ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 5) enhance electrophilicity at the sulfonyl chloride moiety (). Kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) quantify activation parameters (ΔG‡). Compare with 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride to assess steric vs. electronic contributions .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the thermal stability of imidazole hydrochlorides be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Conflicting mp values (e.g., 313–315°C in vs. lower ranges in other studies) may arise from hydration states or impurities. Cross-validate with purity assays (HPLC ≥95%) and Karl Fischer titration for water content .

属性

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKITVMQUJAEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334149-04-0 | |

| Record name | 2-Phenylimidazole-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334149040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3ON589MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。